molecular formula C28H32Cl2N6O B12393737 TRPV4 antagonist 4

TRPV4 antagonist 4

Cat. No.: B12393737
M. Wt: 539.5 g/mol
InChI Key: HKOYZUBWZOWYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRPV4 antagonist 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography . The production process is designed to meet regulatory standards and ensure the consistent quality of the compound .

Scientific Research Applications

Chemistry: In chemistry, TRPV4 antagonist 4 is used as a tool compound to study the structure and function of the TRPV4 channel. It helps researchers understand the binding interactions and regulatory mechanisms of TRPV4 .

Biology: In biology, the compound is used to investigate the physiological roles of TRPV4 in various tissues and organs. It aids in elucidating the pathways involved in osmoregulation, inflammation, and nociception .

Medicine: In medicine, this compound shows potential therapeutic applications for treating diseases associated with TRPV4 dysfunction, such as edema, pain, and respiratory disorders . Clinical trials are ongoing to evaluate its efficacy and safety in humans .

Industry: In the pharmaceutical industry, this compound is being explored as a lead compound for developing new drugs targeting TRPV4. Its unique properties make it a valuable candidate for drug discovery and development .

Properties

Molecular Formula

C28H32Cl2N6O

Molecular Weight

539.5 g/mol

IUPAC Name

N-[5,6-dichloro-1-[1-[4-(1-cyanocyclobutyl)phenyl]piperidin-4-yl]-2-(propan-2-ylamino)benzimidazol-4-yl]acetamide

InChI

InChI=1S/C28H32Cl2N6O/c1-17(2)32-27-34-25-23(15-22(29)24(30)26(25)33-18(3)37)36(27)21-9-13-35(14-10-21)20-7-5-19(6-8-20)28(16-31)11-4-12-28/h5-8,15,17,21H,4,9-14H2,1-3H3,(H,32,34)(H,33,37)

InChI Key

HKOYZUBWZOWYKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=C(C(=C(C=C2N1C3CCN(CC3)C4=CC=C(C=C4)C5(CCC5)C#N)Cl)Cl)NC(=O)C

Origin of Product

United States

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